Home > Products > Screening Compounds P112317 > N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide - 1436340-51-0

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide

Catalog Number: EVT-3131031
CAS Number: 1436340-51-0
Molecular Formula: C20H28N4O
Molecular Weight: 340.471
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib (freebase)

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment, known for its specific inhibition of tyrosine kinases. While commonly characterized as its piperazin-1-ium salt, this entry refers to the freebase form of Imatinib. []

Relevance: Both Imatinib (freebase) and the target compound share a central benzamide core and a 4-methylpiperazine substituent. The structural similarity in these key elements suggests potential overlap in their chemical properties and biological activities. Notably, the presence of the 4-methylpiperazine group in both compounds could contribute to similar binding interactions with target proteins. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 stands out as a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating efficacy even against the T315I gatekeeper mutant, which poses resistance to many existing CML treatments. []

Relevance: AP24534 shares with the target compound a benzamide core, a 4-methylpiperazine group linked through a methylene spacer, and an aryl substituent on the benzamide nitrogen. These common structural elements could contribute to overlapping binding profiles and pharmacological activity, particularly considering the significance of the 4-methylpiperazine and benzamide moieties in kinase inhibition. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound, structurally similar to Imatinib, is highlighted for its potential use in treating undifferentiated thyroid carcinoma. []

Relevance: This compound, along with the target compound, both feature a benzamide core substituted at the 4-position with a (4-methylpiperazin-1-yl)methyl group. The presence of an aromatic ring system further connected to the benzamide nitrogen through an amine linker represents another shared structural motif. This convergence in key structural features suggests potential similarities in their physicochemical properties and biological behavior. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual inhibitor of ABL/c-KIT kinases. Its development aimed to address resistance mechanisms associated with conventional type I inhibitors. []

Relevance: CHMFL-ABL/KIT-155 shares with the target compound a benzamide core and a 4-methylpiperazine group attached via a methylene linker at the 4-position of the benzamide ring. Both compounds also feature substitutions on the benzamide nitrogen and at the 3-position of the benzamide ring. These common structural features suggest potential similarities in their physicochemical properties and interactions with biological targets, especially considering the known role of these moieties in kinase inhibition. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effective against both the wild-type BCR-ABL and the imatinib-resistant T315I mutant, making it a potential candidate for treating CML, including drug-resistant cases. []

Relevance: AKE-72 and the target compound share a common benzamide core structure and a substituted phenyl ring attached to the benzamide nitrogen. The presence of a piperazine ring linked via a methylene spacer in both compounds, despite the variation in substituents on the piperazine, further highlights their structural similarity. This shared scaffold, particularly the benzamide and substituted phenyl groups, suggests potential overlap in their binding properties and biological activity profiles. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 acts as a dual inhibitor of FLT3 and CDK kinases, exhibiting potential as a treatment option for acute myeloid leukemia (AML). []

Relevance: Though FN-1501 differs in its core structure, it shares the significant 4-methylpiperazine group linked via a methylene spacer to a phenyl ring, a feature also present in the target compound. The presence of this shared motif suggests that these compounds might exhibit some overlapping interactions with biological targets, even if their primary mechanisms of action differ. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist, exhibiting promise as a potential alternative to clopidogrel for its antiplatelet and antithrombotic properties. []

Relevance: SAR216471 and the target compound both possess the 4-methylpiperazine moiety. While their core structures differ significantly, the presence of this shared group suggests possible similarities in their binding affinities and pharmacological profiles, even if their ultimate mechanisms of action diverge due to other structural elements. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 functions as a potent and selective inhibitor of Janus Kinase 1 (JAK1), making it a potential therapeutic agent for diseases associated with constitutive JAK/STAT pathway activation. []

Relevance: AZD4205 and the target compound share the presence of the 4-methylpiperazine group. Even though their core structures differ, this commonality suggests potential for overlapping interactions with biological targets, despite their distinct mechanisms of action due to other structural variations. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

Compound Description: This compound exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs), highlighting its potential as a therapeutic agent for hematologic malignancies. []

Relevance: This compound and the target compound share the 4-methylpiperazine moiety. While their core structures are distinct, this shared feature suggests a possibility of similar binding interactions with certain targets, even if their overall pharmacological profiles differ due to other structural variations. []

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

Compound Description: AZD6703 is a potent and selective p38α MAP kinase inhibitor, clinically investigated for its potential in treating inflammatory diseases. []

Relevance: Both AZD6703 and the target compound share a benzamide core and a 4-methylpiperazine moiety. While their structures differ in other aspects, these common elements suggest a potential for some overlap in their binding properties and pharmacological activities, even if their specific targets and mechanisms of action diverge. []

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

Compound Description: SCH 900822 acts as a potent and selective antagonist of the human glucagon receptor (hGCGR), offering a potential therapeutic avenue for managing type 2 diabetes. []

Relevance: This compound shares the benzamide core with the target compound. Despite significant differences in their overall structures, this shared feature could result in some commonality in their physicochemical properties and potential interactions with biological targets. []

Overview

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a cyanomethyl group and a cyclopentyl moiety, along with a piperazine derivative. Its synthesis and properties have garnered interest due to its potential therapeutic efficacy.

Source

The compound is referenced in various patent applications and chemical databases, indicating its relevance in pharmaceutical research. For instance, it has been associated with selective inhibition of histone deacetylases, which are critical in cancer therapy and other diseases .

Classification

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide can be classified as an organic compound within the category of amides, specifically as a substituted benzamide. Its structure includes functional groups that suggest potential biological activity, particularly in the modulation of enzyme activity.

Synthesis Analysis

Methods

The synthesis of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide involves several key steps:

  1. Formation of the Benzamide Backbone: The initial step typically includes the reaction between a suitable aromatic amine and an acylating agent to form the benzamide structure.
  2. Introduction of the Cyanomethyl Group: This can be achieved through nucleophilic substitution reactions where a cyanomethyl halide reacts with an amine or similar nucleophile.
  3. Cyclization and Functionalization: The cyclopentyl group is introduced via cyclization reactions or by using cyclopentyl derivatives that can be coupled to the benzamide structure.
  4. Piperazine Derivative Integration: The final step involves attaching the 4-methylpiperazine moiety, often through a coupling reaction that forms a stable bond with the benzamide nitrogen.

Technical details regarding reagents, solvents, and conditions (such as temperature and pressure) are critical for optimizing yields and purity during synthesis.

Molecular Structure Analysis

Structure

The molecular formula for N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide is represented as C_{18}H_{26}N_{4}O. Its structure can be visualized as follows:

  • A central benzene ring substituted with:
    • A cyanomethyl group
    • A cyclopentyl group
    • A piperazine moiety linked through a methyl group

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide may undergo various chemical reactions:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  2. Reduction: The cyanomethyl group could potentially be reduced to an amine through catalytic hydrogenation or chemical reduction methods.
  3. Substitution Reactions: The presence of functional groups allows for further substitution reactions, which can modify its pharmacological properties.

Technical details regarding reaction conditions (e.g., catalysts, solvents) are crucial for successful transformations.

Mechanism of Action

Process

The mechanism of action for N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide is primarily linked to its role as an inhibitor of specific enzymes involved in cellular processes. For example, it may inhibit histone deacetylases, leading to altered gene expression profiles that can affect cell proliferation and survival.

Data

Studies on similar compounds suggest that the binding affinity and specificity towards target enzymes can be assessed using biochemical assays, providing quantitative data on their efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Melting Point: Determined through thermal analysis techniques.
  • Stability: Stability studies under various conditions (light, temperature) are essential for understanding its shelf-life and storage requirements.

Relevant data from studies should be included to substantiate these properties.

Applications

Scientific Uses

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms and signaling pathways.
  3. Therapeutic Applications: Potential use in treating conditions related to dysregulated gene expression.

The ongoing research into this compound highlights its significance in drug discovery and development within medicinal chemistry.

Properties

CAS Number

1436340-51-0

Product Name

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C20H28N4O

Molecular Weight

340.471

InChI

InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3

InChI Key

HCCNFWWMSVMOOF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.